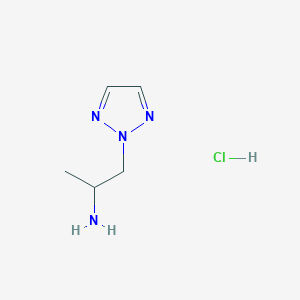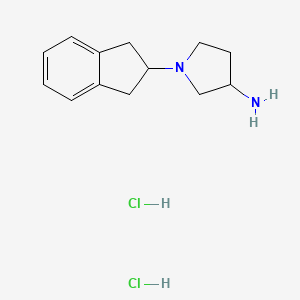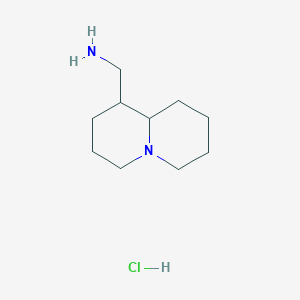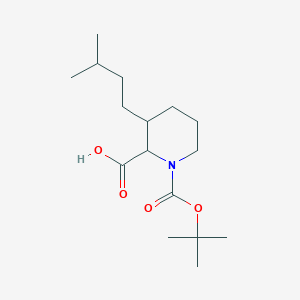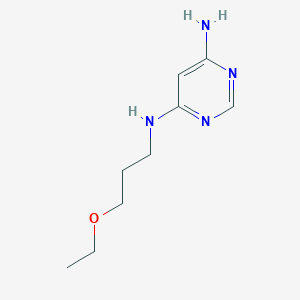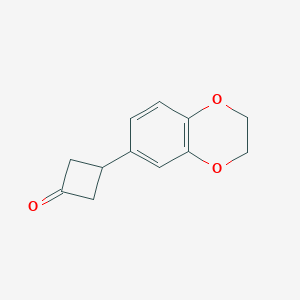
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-on
Übersicht
Beschreibung
The 2,3-Dihydro-1,4-benzodioxin-6-yl moiety is a part of various biologically significant compounds. It is found in molecules that exhibit a range of bioactivities, including anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties . For example, silybin, a major component of silymarin extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits noteworthy anti-hepatotoxic and antibacterial activity .
Synthesis Analysis
The synthesis of compounds containing the 2,3-Dihydro-1,4-benzodioxin-6-yl moiety often involves the reaction of 1,4-Benzodioxane-6-amine with other reagents. For instance, one study reported the reaction of 1,4-Benzodioxane-6-amine with benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 .Molecular Structure Analysis
The molecular structure of these compounds is typically determined by various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS . For example, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds are often related to their biological activities. For example, sulfonamides bearing the –NH–SO2 group are known for their exceptional bioactivities against numerous infections and bacterial strains .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined by various analytical techniques. For example, the yield, melting point, molecular formula, and molecular weight of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide were reported as 85%, 149 – 152°C, C14H13NSO4, and 291 g/mol, respectively .Wissenschaftliche Forschungsanwendungen
Zentralnervensystem-Depressiva
Verbindungen, die den 2,3-Dihydro-1,4-benzodioxin-Kern enthalten, sind als Depressiva des Zentralnervensystems bekannt . Sie können die Gehirnaktivität verlangsamen, was zu Entspannung und einer Verringerung der Angst führt .
Antipsychotika
Diese Verbindungen werden auch als Antipsychotika eingesetzt . Sie können helfen, Symptome psychischer Erkrankungen wie Schizophrenie zu behandeln .
Kalziumantagonisten
Als Kalziumantagonisten können diese Verbindungen die Bewegung von Kalzium durch Kalziumkanäle beeinträchtigen . Dies kann helfen, Erkrankungen wie Bluthochdruck und Herzkrankheiten zu behandeln .
Diuretika und antibakterielle Mittel
Der 2,3-Dihydro-1,4-benzodioxin-Kern wird auch in Diuretika und antibakteriellen Mitteln verwendet . Diuretika helfen dem Körper, überschüssige Flüssigkeit auszuscheiden, während antibakterielle Mittel bakterielle Infektionen bekämpfen .
Behandlung neurodegenerativer Erkrankungen
Einige Verbindungen mit diesem Kern sind potenzielle Medikamente zur Behandlung neurodegenerativer Erkrankungen . Diese Erkrankungen, einschließlich Alzheimer und Parkinson, beinhalten den fortschreitenden Verlust der Struktur oder Funktion von Neuronen .
Behandlung entzündlicher und Autoimmunerkrankungen
Diese Verbindungen werden auch für die Behandlung entzündlicher und Autoimmunerkrankungen untersucht . Sie könnten möglicherweise helfen, Erkrankungen wie rheumatoide Arthritis und Lupus zu behandeln .
Herz-Kreislauf- und diabetische Erkrankungen
Verbindungen, die den 2,3-Dihydro-1,4-benzodioxin-Kern enthalten, haben Derivate von biologischem Interesse in verschiedenen therapeutischen Bereichen wie Herz-Kreislauf-Erkrankungen hervorgebracht . Sie könnten möglicherweise zur Behandlung von Erkrankungen wie Herzerkrankungen und Diabetes eingesetzt werden .
Synthese bioaktiver Verbindungen
Das 2,3-Dihydro-1,4-benzodioxin-Ringsystem ist in einer großen Anzahl von Strukturen therapeutischer Wirkstoffe mit wichtigen biologischen Aktivitäten vorhanden . Dies macht es zu einem wertvollen Werkzeug bei der Synthese einer breiten Palette bioaktiver Verbindungen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-5-9(6-10)8-1-2-11-12(7-8)15-4-3-14-11/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAPKRYJBVGHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


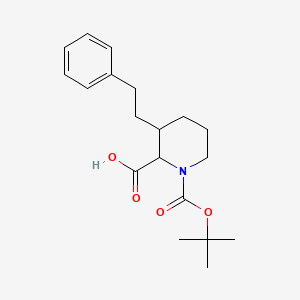
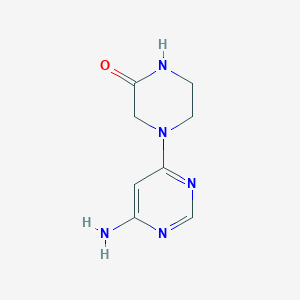

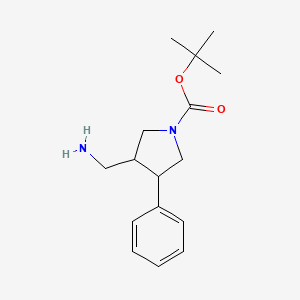
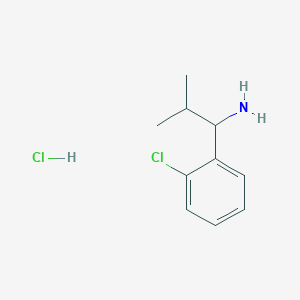
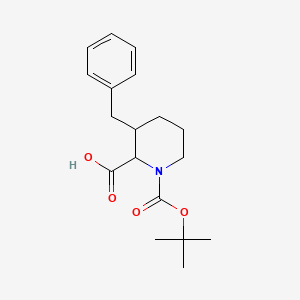
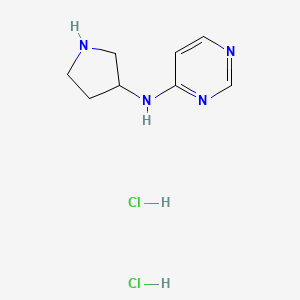
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B1469890.png)
